molecular formula C20H26N2O2 B1532823 N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-96-2

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

Cat. No.: B1532823
CAS No.: 1020055-96-2
M. Wt: 326.4 g/mol
InChI Key: CPVBPROXDWRAPQ-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic phenoxypropanamide derivative characterized by a central propanamide backbone. The compound features a 4-amino-2-methylphenylamine group attached to the carbonyl carbon and a 2-(sec-butyl)-substituted phenoxy moiety at the adjacent methylene position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the sec-butyl group, which may influence solubility and membrane permeability in biological systems.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-11-10-16(21)12-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBPROXDWRAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, a synthetic compound with the molecular formula C20_{20}H26_{26}N2_2O2_2, is gaining attention in medicinal chemistry and biochemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a butanamide backbone, an amino group, and a sec-butyl phenoxy group, contributing to its unique biological activity. Its molar mass is approximately 326.43 g/mol, which influences its solubility and interaction with biological targets .

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to interact with specific enzymes and receptors involved in pain pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial research indicates that it may modulate inflammatory cytokines and reduce oxidative stress in cellular models. Understanding these interactions is crucial for optimizing its therapeutic potential .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-amino-2-methylphenol and sec-butyl phenol.
  • Formation of Intermediate : The amine is acylated to form an intermediate amide.
  • Coupling Reaction : The intermediate undergoes a coupling reaction with sec-butyl phenol in the presence of a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) .

This synthetic route allows for the efficient production of the compound while maintaining structural integrity.

Case Studies

  • In Vivo Studies : In animal models, this compound has shown promise in reducing pain responses comparable to established analgesics .
  • Cell Culture Studies : In vitro experiments have demonstrated that the compound can inhibit the proliferation of inflammatory cells, suggesting potential applications in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC20_{20}H26_{26}N2_{2}O2_{2}Anti-inflammatory, analgesic
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamideC19_{19}H24_{24}ClN2_{2}O2_{2}Antitumor activity
N-(4-Aminophenyl)-3-chlorobenzamideC14_{14}H13_{13}ClN2_{2}OAnticonvulsant

This table illustrates how structural modifications can lead to varying biological activities among related compounds.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory effects. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting pain management and inflammatory diseases. The presence of the amino group and the sec-butyl phenoxy moiety may enhance its interaction with biological targets, thereby influencing its pharmacological profile.

Drug Development Potential
The compound's structural features suggest it could serve as a scaffold for the synthesis of novel drugs. The lipophilicity introduced by the sec-butyl group is expected to improve membrane permeability, potentially leading to better bioavailability in therapeutic applications.

Biochemical Research

Interaction Studies
Research is ongoing to understand how N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide interacts with various enzymes and receptors. Techniques such as enzyme inhibition assays and receptor binding studies are employed to elucidate its mechanisms of action. These interactions are crucial for determining the therapeutic potential of the compound.

Biochemical Probes
The compound may also be utilized as a biochemical probe to study enzyme interactions within cellular systems, providing insights into metabolic pathways and signaling mechanisms influenced by this compound.

Chemical Synthesis

Synthetic Routes
The synthesis of this compound typically involves several steps, including acylation reactions that yield the desired amide structure. This process allows for efficient production while maintaining the structural integrity necessary for biological activity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Phenoxyamide Analogs

Compound Name Phenylamine Substituent Phenoxy Substituent Amide Chain Molecular Formula Molecular Weight Commercial Source (ID)
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (Target) 4-amino-2-methylphenyl 2-(sec-butyl)phenoxy Propanamide C₂₀H₂₆N₂O₂ 326.44 g/mol Not listed in evidence
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide 4-amino-2-methylphenyl 2,5-dimethylphenoxy Propanamide C₁₈H₂₂N₂O₂ 298.39 g/mol Santa Cruz (sc-329769)
N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide 3-amino-4-chlorophenyl 2-(sec-butyl)phenoxy Propanamide C₁₉H₂₃ClN₂O₂ 346.86 g/mol EOS Med Chem (CAS 1020054-62-9)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide 4-aminophenyl 2-(sec-butyl)phenoxy Acetamide C₁₈H₂₂N₂O₂ 298.39 g/mol Huatai Pharmaceutical (F2038773)

Substituent Effects on Physicochemical Properties

  • Halogenated analogs (e.g., 3-amino-4-chlorophenyl in CAS 1020054-62-9) introduce electronegative effects, which may alter hydrogen-bonding interactions in biological targets .

Preparation Methods

Reaction Conditions and Catalysts

The reaction conditions have a significant influence on the efficiency and selectivity of the synthesis. Typical parameters include:

Parameter Typical Conditions Notes and Considerations
Temperature 50–100 °C Elevated temperatures improve reaction rates but risk side reactions
Solvents Aprotic polar solvents such as DMF, DMSO, acetonitrile Selected based on solubility of reactants and intermediates
Catalysts Lewis acids, transition metal catalysts (e.g., Pd-based catalysts in related processes) Facilitate bond formation, improve yields, and reduce side products
Reaction Time Several hours to days Monitored by TLC or HPLC to ensure completion without degradation
Purification Column chromatography, recrystallization Essential for removing impurities and isolating the pure compound

Microwave-assisted synthesis techniques have been explored to reduce reaction times and improve yields by providing rapid and uniform heating.

Amide Bond Formation Techniques

Amide bond formation is a critical step in the synthesis and can be achieved through:

Purification and Characterization

Post-synthesis, the crude product is typically purified by:

  • Extraction: Removal of by-products using aqueous washes (e.g., NaOH and HCl washes).
  • Chromatography: Silica gel column chromatography with varying eluents tailored to the compound's polarity.
  • Recrystallization: To achieve high purity and suitable physical form for further applications.

Characterization includes confirming molecular structure through spectroscopic methods (NMR, IR), mass spectrometry, and standardized identifiers such as CAS number (1020055-25-7) and InChIKey (PBVZXKRMTXAWOD-UHFFFAOYSA-N).

Summary Table of Preparation Parameters

Step Description Conditions/Notes
Intermediate synthesis Preparation of 2-[2-(sec-butyl)-phenoxy]propanoyl intermediate Controlled temperature, aprotic solvents
Amide coupling Reaction of intermediate with 4-amino-2-methylaniline Use of coupling agents or catalysts, 50–100 °C
Reaction monitoring TLC, HPLC To optimize reaction time and minimize side products
Purification Extraction, chromatography, recrystallization Multiple solvent washes, silica gel chromatography
Optional enhancements Microwave-assisted synthesis, surfactant-aided coupling Improved yields and reduced reaction times

Research Findings and Process Improvements

  • Use of Lewis acid catalysts and transition metal catalysts has been shown to improve reaction rates and selectivity in similar amide bond-forming reactions, suggesting potential applicability here.
  • Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while maintaining or improving yield and purity.
  • The development of green chemistry approaches , such as surfactant-enabled aqueous amide bond formation, offers environmentally friendly alternatives to traditional organic solvents and harsh reagents.
  • Careful control of temperature and reaction time is critical, as elevated temperatures can accelerate the reaction but may also increase side product formation, necessitating rigorous purification protocols.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionsReference
Coupling reagentEDC/HOBt, DCM, 0°C → RT
Reaction time12–16 hours
PurificationSilica gel (70–230 mesh)
Yield range45–60%

Q. Table 2. Comparative Biological Activity of Structural Analogs

CompoundIC₅₀ (µM) for Target XNotesReference
N-benzyl-2-(2-methylphenoxy)propanamide12.3 ± 1.5High CNS permeability
N-(4-Methoxyphenyl) analog28.9 ± 3.1Reduced metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.